molecular formula C22H23N3O4S B2373167 (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile CAS No. 885186-38-9

(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B2373167
CAS No.: 885186-38-9
M. Wt: 425.5
InChI Key: QLQOWOFPUUILIU-HMMYKYKNSA-N
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Description

The compound (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile is a complex organic molecule featuring a piperazine ring, a benzodioxole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, piperazine, and 4-methylbenzenesulfonyl chloride.

    Step 1 Formation of the Piperazine Intermediate: The piperazine ring is functionalized by reacting it with 1,3-benzodioxole in the presence of a suitable base, such as sodium hydride, under reflux conditions.

    Step 2 Introduction of the Sulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Step 3 Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile group through a Knoevenagel condensation reaction, using malononitrile and a suitable aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Compounds where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile
  • (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-fluorophenyl)sulfonyl]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxole moiety, in particular, differentiates it from other similar compounds, potentially offering unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and mechanisms, highlighting its significance in various scientific fields

Properties

IUPAC Name

(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-2-5-19(6-3-17)30(26,27)20(13-23)15-25-10-8-24(9-11-25)14-18-4-7-21-22(12-18)29-16-28-21/h2-7,12,15H,8-11,14,16H2,1H3/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOWOFPUUILIU-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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